molecular formula C8H13NO B13172698 1-(Azetidin-3-yl)pent-4-en-1-one

1-(Azetidin-3-yl)pent-4-en-1-one

Cat. No.: B13172698
M. Wt: 139.19 g/mol
InChI Key: JLOVSMPANGNKIX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pent-4-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a pent-4-en-1-one moiety. The presence of the azetidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable α,β-unsaturated carbonyl compound. For instance, the reaction of azetidine with pent-4-en-1-one under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various azetidine derivatives with different functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)pent-4-en-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its biological effects .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azetidine ring and the pent-4-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(azetidin-3-yl)pent-4-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-3-4-8(10)7-5-9-6-7/h2,7,9H,1,3-6H2

InChI Key

JLOVSMPANGNKIX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1CNC1

Origin of Product

United States

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